1-(4-(Trifluoromethoxy)phenyl)-3-benzoylthiourea is a synthetic organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, a benzoyl group, and a thiourea moiety. Its chemical structure is represented by the formula CHFNOS, with the CAS number 163490-80-0. This compound is notable for its diverse applications in chemistry, biology, and medicine, particularly as a building block in organic synthesis and as a potential therapeutic agent.
1-(4-(Trifluoromethoxy)phenyl)-3-benzoylthiourea is classified as an organic compound and falls under the category of thiourea derivatives. It has been synthesized and studied for its various properties and potential uses in scientific research, particularly in medicinal chemistry where it has been investigated for enzyme inhibition and anticancer activities .
The synthesis of 1-(4-(Trifluoromethoxy)phenyl)-3-benzoylthiourea typically involves the reaction of 4-(trifluoromethoxy)aniline with benzoyl isothiocyanate. The reaction is generally performed in a suitable solvent such as dichloromethane or chloroform under reflux conditions. The resulting product can be purified through recrystallization or column chromatography to achieve high purity .
1-(4-(Trifluoromethoxy)phenyl)-3-benzoylthiourea can undergo various chemical reactions:
These reactions highlight the compound's versatility in synthetic applications .
The mechanism of action for 1-(4-(Trifluoromethoxy)phenyl)-3-benzoylthiourea primarily revolves around its potential as an enzyme inhibitor. The thiourea group can interact with enzyme active sites through hydrogen bonding, potentially leading to inhibition of enzymatic activity. This property is being explored for therapeutic applications, particularly in anti-inflammatory and anticancer contexts .
These properties are critical for understanding how the compound behaves under various conditions and its suitability for different applications .
1-(4-(Trifluoromethoxy)phenyl)-3-benzoylthiourea has several important applications:
These applications underscore the compound's significance across multiple scientific disciplines .
The compound 1-(4-(Trifluoromethoxy)phenyl)-3-benzoylthiourea (CAS: 163490-80-0) is systematically named as N-[[4-(trifluoromethoxy)phenyl]carbamothioyl]benzamide under IUPAC conventions. Its molecular formula is C₁₅H₁₁F₃N₂O₂S, yielding a molecular weight of 340.32 g/mol. Structurally, it consists of:
Stereoelectronic Features: The molecule adopts a planar conformation stabilized by intramolecular hydrogen bonding (N–H⋯S and N–H⋯O), as confirmed by X-ray crystallography of analogues. The trifluoromethoxy group’s strong electron-withdrawing nature (−I effect) polarizes the phenyl ring, reducing electron density at the adjacent nitrogen and enhancing hydrogen-bond acceptor capacity [3].
Physicochemical Properties:
Table 1: Molecular Characteristics of 1-(4-(Trifluoromethoxy)phenyl)-3-benzoylthiourea
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₁₅H₁₁F₃N₂O₂S | |
Molecular Weight | 340.32 g/mol | |
SMILES | C₁=CC=C(C=C₁)C(=O)NC(=S)NC₂=CC=C(C=C₂)OC(F)(F)F | |
Hydrogen Bond Donors | 2 (thiourea –NH–) | [3] |
Hydrogen Bond Acceptors | 4 (C=O, C=S, –OCF₃) | [3] |
Rotatable Bonds | 4 |
Thiourea derivatives have evolved from industrial applications to privileged scaffolds in antimicrobial drug discovery. Key milestones include:
Early Antimicrobial Applications: Simple arylthioureas exhibited modest activity until halogenation strategies emerged. The discovery that electron-withdrawing groups (e.g., –Cl, –F, –CF₃) enhance potency revolutionized the field. For example, 1-(3-trifluoromethylphenyl)thiourea derivatives demonstrated MICs of 0.25–2 μg/mL against MRSA and Staphylococcus epidermidis, surpassing early unsubstituted analogs [4].
Mechanistic Advancements: Thioureas initially classified as membrane disruptors were later found to inhibit bacterial type II topoisomerases (DNA gyrase/topoisomerase IV). Molecular docking studies confirmed binding to the ATPase domain of DNA gyrase B (PDB: 1KZN), with rerank scores comparable to ciprofloxacin (–91.23 for optimized derivatives) [5].
Fluorine Impact: Incorporating fluorine (C–F bond energy: 485.7 kJ/mol) improved metabolic stability and bioavailability. Fluorinated thioureas showed:
Contemporary Developments: Recent work focuses on hybrid molecules, combining benzoylthioureas with fluoroquinolones or azoles. These hybrids exhibit dual mechanisms—e.g., topoisomerase inhibition + radical scavenging via thione sulfur—yielding MICs of 2–8 μg/mL against multidrug-resistant fungi like Aspergillus fumigatus [3].
The trifluoromethoxy (–OCF₃) and benzoyl (C₆H₅C(O)–) groups synergistically govern the compound’s bioactivity through three key mechanisms:
Benzoyl carbonyl polarization increases electrophilicity of the thiocarbonyl carbon, promoting interactions with serine/nucleophilic residues in enzyme active sites [3].
Lipophilicity and Transport:
Benzoyl π-stacking facilitates penetration through lipid bilayers and bacterial envelopes, with >3× faster cellular uptake measured in P. aeruginosa [4].
Conformational Rigidity:
Table 2: Impact of Substituents on Thiourea Bioactivity
Substituent Pattern | Antibacterial MIC (μg/mL) | Antifungal Activity | Key Effect |
---|---|---|---|
4-OCF₃ (benzoylthiourea) | 100–500 (MRSA) | Moderate (C. albicans) | Enhanced gyrase B binding |
2,4-diCl (arylthiourea) | 0.25–2 (MRSA) | Weak | Membrane disruption |
3-CF₃ (benzoylthiourea) | 0.5–4 (VRE) | Strong (A. fumigatus) | Biofilm penetration |
Unsubstituted phenyl | >1000 | None | Reference baseline |
[Data synthesized from citations 3,4,5]
Figure 1: Bioactivity Modulation Mechanisms
[Thiourea Core] │ ├─ Benzoyl (C₆H₅C(O)–) → Enhances lipophilicity & π-stacking │ └─ 4-(Trifluoromethoxy)phenyl (–C₆H₄OCF₃) → ├─ Electron withdrawal → Strengthens H-bond donation ├─ Steric bulk → Disrupts enzyme hydrophobic pockets └─ Fluorine polarizability → Improves target binding affinity
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0